N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide: is an organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring, a phenyl ring substituted with two methoxy groups, and an ethyl chain connecting these rings to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form 1-(2,5-dimethoxyphenyl)-2-nitropropene.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amidation: The resulting amine is then reacted with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide can undergo oxidation reactions, particularly at the methoxy groups and the ethyl chain. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced at the furan ring or the amide group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the interactions of furamide derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Receptors: Binding to specific receptors, such as G-protein coupled receptors (GPCRs), modulating signal transduction pathways.
Comparison with Similar Compounds
- N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide
- N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-propylurea
- N-[1-(2,5-dimethoxyphenyl)ethyl]isonicotinamide
Comparison: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(17-16(18)13-7-8-21-11(13)2)14-9-12(19-3)5-6-15(14)20-4/h5-10H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYBJMLHIVAITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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